Technical Guide: 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide (CAS 185416-17-5)
Technical Guide: 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide (CAS 185416-17-5)
Content Type: Technical Whitepaper Subject: Organometallic Synthesis & Applications in Asymmetric Catalysis Audience: Synthetic Chemists, Process Development Scientists, and R&D Leads
Part 1: Executive Summary & Core Directive
Identity: CAS 185416-17-5 refers to 3,5-Dimethyl-4-methoxyphenylmagnesium bromide , a specialized Grignard reagent typically supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).[1]
Significance: Unlike generic phenylmagnesium halides, this reagent carries a highly electron-rich aryl moiety (3,5-dimethyl-4-methoxyphenyl). Its primary utility lies in the synthesis of sterically demanding, electron-rich phosphine ligands (e.g., the Mandyphos and Walphos families). These ligands are critical components in transition-metal catalyzed asymmetric hydrogenations, enabling the enantioselective manufacturing of high-value Active Pharmaceutical Ingredients (APIs).
Strategic Value: In drug development, the "3,5-dimethyl-4-methoxy" substitution pattern is often employed to tune the electronic properties of a ligand without imposing excessive steric bulk, thereby optimizing the turnover frequency (TOF) and enantiomeric excess (ee) of catalytic cycles.
Part 2: Chemical Identity & Physicochemical Properties[2]
Datasheet Snapshot
| Property | Data |
| Chemical Name | 3,5-Dimethyl-4-methoxyphenylmagnesium bromide |
| CAS Number | 185416-17-5 |
| Molecular Formula | C₉H₁₁BrMgO |
| Molecular Weight | 239.40 g/mol |
| Appearance | Dark brown to amber liquid (solution) |
| Concentration | Typically 0.5 M in THF or 2-MeTHF |
| Density | ~0.949 g/mL (at 25 °C) |
| Boiling Point | 66 °C (solvent dependent, THF) |
| Flash Point | -17 °C (solvent dependent) |
| Sensitivity | Air & Moisture Sensitive (Pyrophoric potential) |
Structural Analysis
The molecule features a magnesium bromide moiety attached to a phenyl ring. The ring is substituted with:
-
Methoxy group (-OMe) at C4: Strong electron-donating group (EDG) via resonance.
-
Methyl groups (-Me) at C3 and C5: Weak EDGs via hyperconjugation; provide steric protection to the methoxy group and the metal center.
This combination makes the carbon-magnesium bond highly polarized and nucleophilic, yet the steric bulk at the meta positions prevents unwanted side reactions (like ortho-lithiation/magnesiation during ligand synthesis).
Part 3: Applications in Drug Development & Catalysis
Primary Application: Synthesis of Chiral Ligands (Mandyphos Type)
The most authoritative application of CAS 185416-17-5 is in the synthesis of Ferrocenyl Bis-Phosphine Ligands (e.g., Mandyphos, Josiphos).
Mechanism: The Grignard reagent acts as a nucleophile to displace leaving groups (typically chlorides) on phosphorus centers. When reacting with a chiral ferrocenyl backbone (e.g., containing a dichlorophosphine moiety), it installs the electron-rich 3,5-dimethyl-4-methoxyphenyl group onto the phosphorus.
Impact on Catalysis:
-
Electronic Effect: The electron-rich aryl groups increase the electron density on the phosphorus atom, which in turn makes the metal center (e.g., Rh, Ir, Pd) more electron-rich. This facilitates oxidative addition steps in catalytic cycles.
-
Enantioselectivity: The specific steric profile of the 3,5-dimethyl substitution creates a "chiral pocket" that directs the stereochemistry of the substrate during hydrogenation.
Secondary Application: Suzuki-Miyaura Coupling Precursors
This Grignard is used to synthesize arylboronic acids or boronates (e.g., 3,5-dimethyl-4-methoxyphenylboronic acid). These are subsequent building blocks for Suzuki couplings to install the aryl moiety into biaryl drug scaffolds.
Part 4: Experimental Protocols & Methodologies
Handling & Safety (The "Schlenk" Standard)
Trustworthiness: This reagent reacts violently with water and oxygen. All manipulations must occur under an inert atmosphere (Nitrogen or Argon).
Protocol: Syringe Transfer
-
Preparation: Oven-dry all glassware overnight. Flame-dry the Schlenk flask under vacuum and backfill with Argon (3 cycles).
-
Pressure Equalization: Ensure the source bottle has a positive pressure of Argon. Insert a deflated balloon or Argon line needle into the septum before withdrawing liquid.
-
Withdrawal: Use a gas-tight syringe (glass or chemically resistant plastic) with a long needle (12-18 gauge). Flush the syringe with Argon 3 times.
-
Transfer: Withdraw the required volume. Avoid pulling the plunger past the barrel limit. Inject slowly into the reaction vessel (cooled to 0°C or -78°C depending on the protocol) along the flask wall to prevent splashing.
Titration Protocol (Validating Concentration)
Commercial Grignard reagents degrade over time. Precise stoichiometry is vital for ligand synthesis. Use the Knochel Titration Method .
-
Reagent: Weigh accurately ~100 mg of iodine (I₂) into a dry vial. Dissolve in 2 mL dry THF.
-
Titration: Add the Grignard reagent dropwise via a microliter syringe to the iodine solution at 0°C.
-
Endpoint: The solution transitions from dark brown (Iodine) to colorless (formation of MgI₂ and aryl iodide).
-
Calculation:
Synthesis Workflow: Ligand Generation
The following diagram illustrates the workflow for synthesizing a Mandyphos-type ligand using CAS 185416-17-5.[1][2]
Caption: Synthesis pathway for chiral phosphine ligands via nucleophilic substitution using CAS 185416-17-5.
Part 5: References & Citations[1][2][4][5][6]
-
Fisher Scientific. 3,5-Dimethyl-4-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal. Retrieved from .
-
PubChem. Magnesium bromide 4-methoxy-3,5-dimethylbenzen-1-ide (Compound Summary). National Library of Medicine. Retrieved from .
-
Knochel, P., et al. A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis 2006. (Standard Protocol Reference).
-
Solvias AG. Ligand Families: Mandyphos. (Contextual reference for ligand structures containing 3,5-dimethyl-4-methoxyphenyl moieties).
